molecular formula C28H30N4O3S3 B11619925 (5Z)-3-Butyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-Butyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11619925
M. Wt: 566.8 g/mol
InChI Key: IUESDLOAXIUEJW-PLRJNAJWSA-N
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Description

The compound “(5Z)-3-Butyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one” is a heterocyclic molecule featuring a thiazolidinone core fused with a pyrazole moiety. Key structural elements include:

  • Pyrazole substituent: A 1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl group, introducing aromaticity and a sulfonamide-functionalized piperidine side chain.
  • Butyl chain: A 3-butyl group attached to the thiazolidinone nitrogen, influencing lipophilicity and steric effects.

The sulfonyl-piperidine group may enhance solubility or serve as a pharmacophore in medicinal applications, though direct biological data for this compound are unavailable.

Properties

Molecular Formula

C28H30N4O3S3

Molecular Weight

566.8 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[1-phenyl-3-(4-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H30N4O3S3/c1-2-3-18-31-27(33)25(37-28(31)36)19-22-20-32(23-10-6-4-7-11-23)29-26(22)21-12-14-24(15-13-21)38(34,35)30-16-8-5-9-17-30/h4,6-7,10-15,19-20H,2-3,5,8-9,16-18H2,1H3/b25-19-

InChI Key

IUESDLOAXIUEJW-PLRJNAJWSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=CC=C5)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Butyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a suitable amine with carbon disulfide and an alkyl halide under basic conditions. The pyrazole ring can be synthesized separately through the reaction of hydrazine with a β-diketone. The final step involves the condensation of the thiazolidinone and pyrazole intermediates in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Butyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The piperidinylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioxo group would yield a sulfone, while reduction would produce a thiol.

Scientific Research Applications

(5Z)-3-Butyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-3-Butyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone and pyrazole rings may interact with enzymes or receptors, modulating their activity. The piperidinylsulfonyl group could enhance the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological context and the targets being investigated.

Comparison with Similar Compounds

Structural Analog: 1-Phenyl-3-(4-Nitrophenyl)-5-(2-Thienyl)-2-Pyrazoline

This pyrazoline-based compound () shares structural motifs with the target molecule but differs in core heterocycles and substituents:

Parameter Target Compound Pyrazoline Analog ()
Core Structure Thiazolidinone (5-membered S/N ring) Pyrazoline (5-membered N-dense ring)
Substituents Piperidinylsulfonylphenyl, phenyl, butyl 4-Nitrophenyl, thienyl, phenyl
Key Functional Groups 2-Thioxo, sulfonamide Nitro (-NO₂), thienyl (S-containing heterocycle)
Synthetic Route Likely involves multi-step condensation (inferred from pyrazoline synthesis) Reflux method with cyclization (explicit in Scheme 1)
Crystallographic Tools SHELX (refinement) , ORTEP (visualization) X-ray diffraction, SHELX , DFT optimization
Key Findings:
  • Hydrogen Bonding : The thioxo group in the target could form stronger hydrogen bonds (S···H interactions) than the pyrazoline’s N-H, influencing crystal packing (as per graph-set analysis in ) .
  • Solubility : The piperidinylsulfonyl moiety likely increases aqueous solubility relative to the nitro-thienyl substituent.

Methodological Comparisons

Crystallography and Refinement

Both compounds would require advanced crystallographic tools for structural elucidation:

  • SHELX : Used for small-molecule refinement (target compound) and structure solution (pyrazoline analog) .
  • ORTEP-3 : Employed for 3D visualization of hydrogen-bonding networks .
Computational Analysis
  • Multiwfn: Enables comparative analysis of electrostatic potentials (ESP) and electron localization functions (ELF) for both compounds . For example, the sulfonamide group in the target may exhibit distinct ESP regions compared to the nitro group in the analog.
  • DFT Studies : highlights the synergy between X-ray and DFT for pyrazoline systems , a methodology applicable to the target compound for predicting reactivity or tautomeric preferences.

Biological Activity

The compound (5Z)-3-butyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that incorporates a pyrazole moiety. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory, anti-cancer, and antimicrobial applications.

Chemical Structure

The structure of the compound can be represented as follows:

C22H26N4O2S2\text{C}_{22}\text{H}_{26}\text{N}_4\text{O}_2\text{S}_2

This molecular formula indicates the presence of various functional groups that contribute to its biological activity.

1. Anti-inflammatory Activity

Research has shown that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, which was comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Properties

The thiazolidinone scaffold is known for its anticancer effects. Studies have indicated that compounds similar to the one can induce apoptosis in cancer cell lines. For example, compounds derived from thiazolidinones have been reported to inhibit cell proliferation and promote cell death in various cancer models .

3. Antimicrobial Activity

The antimicrobial efficacy of related compounds has been evaluated against various bacterial strains. One study demonstrated that certain pyrazole derivatives showed promising results against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedResultReference
Anti-inflammatoryPyrazole derivativesUp to 85% inhibition of TNF-α
AnticancerThiazolidinone derivativesInduced apoptosis in cancer cell lines
AntimicrobialPyrazole derivativesEffective against E. coli and S. aureus

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Many thiazolidinones act by inhibiting enzymes involved in inflammatory pathways.
  • Cytokine Modulation : The ability to modulate cytokine levels is crucial for their anti-inflammatory effects.
  • DNA Intercalation : Some studies suggest that the pyrazole moiety may intercalate into DNA, disrupting replication in cancer cells.

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